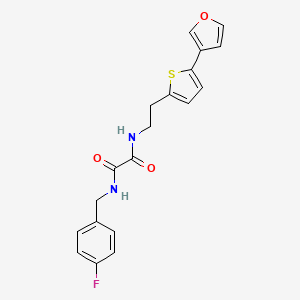

![molecular formula C22H28N2O7S2 B2837422 8-((2,5-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-19-0](/img/structure/B2837422.png)

8-((2,5-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

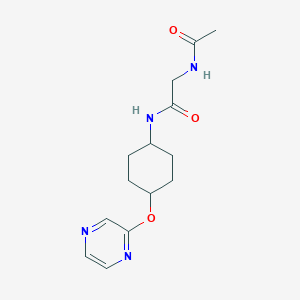

The compound “8-((2,5-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule. It contains a spirocyclic core, which is a common feature in many biologically active compounds . The molecule also contains sulfonyl groups attached to a dimethoxyphenyl and a tosyl group.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, similar spirocyclic compounds have been studied in reactions with compounds containing pharmacophoric groups .Scientific Research Applications

Synthesis and Characterization of Sulfur-Containing Heterocycles

Compounds related to the chemical structure of interest have been synthesized for the study of sulfur-containing heterocycles. For example, derivatives of spiropyrimidinetriones and thioxopyrimidinediones have been explored for their potential chemical properties and applications. These studies focus on the synthesis of novel compounds and their structural characterization through techniques like IR and NMR spectral data analysis (Reddy, Babu, & Padmavathi, 2001).

Supramolecular Arrangements

Research on cyclohexane-5-spirohydantoin derivatives, including diazaspiro[4.5]decane compounds, has been conducted to understand their supramolecular arrangements. The relationship between molecular and crystal structure has been a key focus, highlighting how substituents affect the overall arrangement and potential applications in materials science (Graus et al., 2010).

Oxaspirocyclic Compounds

The synthesis and crystallographic analysis of oxaspirocyclic compounds have been explored, with studies detailing the process of creating new compounds and analyzing their structures through X-ray crystallography. These compounds offer insights into the potential for creating new materials with specific properties, such as intra- and intermolecular hydrogen bonds and π···π stacking interactions (Jiang & Zeng, 2016).

Nonlinear Optical Material

One specific application of related compounds has been in the development of materials for nonlinear optical devices. The synthesis, crystal growth, and characterization of such materials demonstrate their potential in enhancing the performance of optical devices, including lasers and frequency doublers (Kagawa et al., 1994).

Pharmacological Evaluation

Additionally, some derivatives have been evaluated for pharmacological properties, such as anticonvulsant activities. This research represents an important step towards the development of new therapeutic agents, with studies focusing on synthesis, evaluation, and optimization of compounds for medical applications (Li et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death involved in various pathophysiological disorders .

Mode of Action

The compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket, forming T-shaped π–π interactions with His136 . This interaction inhibits RIPK1, thereby disrupting the necroptosis signaling pathway .

Biochemical Pathways

The inhibition of RIPK1 affects the necroptosis signaling pathway, which involves other proteins such as RIPK3 and mixed lineage kinase domain-like protein (MLKL) pseudokinase . The disruption of this pathway can influence various biological processes, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Result of Action

By inhibiting RIPK1 and disrupting the necroptosis signaling pathway, the compound can potentially prevent or mitigate the effects of diseases related to this pathway . This includes various inflammatory, neurodegenerative, infectious, and malignant diseases .

properties

IUPAC Name |

8-(2,5-dimethoxyphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O7S2/c1-17-4-7-19(8-5-17)32(25,26)24-14-15-31-22(24)10-12-23(13-11-22)33(27,28)21-16-18(29-2)6-9-20(21)30-3/h4-9,16H,10-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXMARMKTXGJLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((2,5-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2837339.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2837342.png)

![2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine](/img/structure/B2837344.png)

![ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2837346.png)

![(E)-methyl 2-(6-((2,5-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2837350.png)

![tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B2837352.png)

![3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B2837353.png)

![3-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2837360.png)